Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications. The compound is known for its stability and reactivity, making it a valuable component in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-methoxy-2-methylbenzaldehyde with piperidine to form an intermediate. This intermediate is then reacted with tert-butyl chloroformate to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial production also emphasizes safety and environmental considerations, using greener solvents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[4][4].
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.
4-Amino-1-tert-butoxycarbonylpiperidine: Another piperidine derivative with similar reactivity and applications.
Uniqueness
Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the methoxy and methyl groups on the aromatic ring.
Properties
Molecular Formula |
C18H28N2O3 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-13-12-14(22-5)6-7-15(13)18(19)8-10-20(11-9-18)16(21)23-17(2,3)4/h6-7,12H,8-11,19H2,1-5H3 |
InChI Key |
JEKRASLRJUTDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2(CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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